molecular formula C12H16Cl3NO B1397620 3-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride CAS No. 1219980-92-3

3-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride

Cat. No.: B1397620
CAS No.: 1219980-92-3
M. Wt: 296.6 g/mol
InChI Key: MKLOYEAFUWGANZ-UHFFFAOYSA-N
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Description

3-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a piperidine ring substituted with a 2,4-dichlorobenzyloxy group, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 2,4-dichlorobenzyl chloride.

    Reaction: The piperidine is reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.

    Formation of Intermediate: The reaction yields 3-(2,4-Dichloro-benzyloxy)-piperidine as an intermediate.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reaction can be performed in batch reactors or continuous flow systems.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzyl group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the piperidine ring or the benzyloxy group.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products include substituted piperidine derivatives.

    Oxidation: Products include oxidized benzyloxy or piperidine derivatives.

    Reduction: Products include reduced forms of the benzyloxy or piperidine groups.

    Hydrolysis: Products include alcohols and piperidine derivatives.

Scientific Research Applications

3-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride
  • 3-(2,4-Dichloro-benzyloxy)-morpholine hydrochloride
  • 3-(2,4-Dichloro-benzyloxy)-piperazine hydrochloride

Comparison

Compared to similar compounds, 3-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Its reactivity and binding affinity may differ, making it suitable for particular applications in research and industry.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO.ClH/c13-10-4-3-9(12(14)6-10)8-16-11-2-1-5-15-7-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLOYEAFUWGANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=C(C=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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